(S,R,R,S)-Nebivolol

Vue d'ensemble

Description

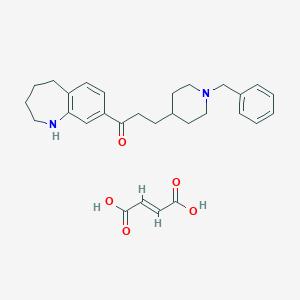

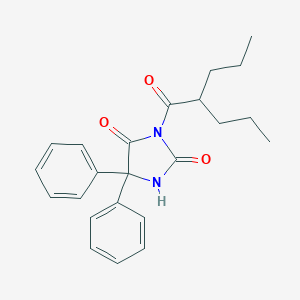

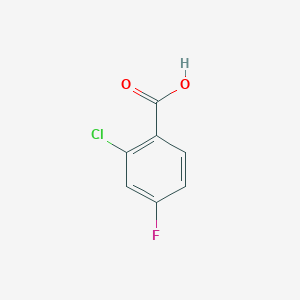

“(S,R,R,S)-Nebivolol” is a metabolite of Nebivolol, a cardioselective β1 receptor blocker . It has a molecular formula of C22H25F2NO4 and a molecular weight of 405.44 .

Physical And Chemical Properties Analysis

“(S,R,R,S)-Nebivolol” has a molecular weight of 405.44 and a molecular formula of C22H25F2NO4 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Neuroprotective Effects in Spinal Cord Ischemia/Reperfusion

Nebivolol has shown protective effects against neuronal damage induced by spinal cord ischemia/reperfusion (I/R) in rabbits. It significantly improved motor function and prevented the increase of various enzymes activities produced by I/R, indicating its neuroprotective potential (Ilhan et al., 2004).

Vasodilatory Properties and Endothelial Function

Nebivolol possesses vasodilatory properties and improves endothelial dysfunction. It substantially enhances endothelial nitric oxide synthase activity and has antioxidative properties, which are critical in managing hypertension, coronary artery disease, and congestive heart failure (Münzel & Gori, 2009).

Benefits in Myocardial Infarction and Heart Failure

In studies involving myocardial infarction (MI) models, nebivolol improved left ventricular dysfunction and survival rates early after MI. This was attributed to its effects on nitric oxide-mediated endothelial function and inhibition of myocardial NADPH oxidase (Sorrentino et al., 2011).

Activation of Beta(3)-Adrenoceptors

Nebivolol has been found to activate beta(3)-adrenoceptors in the human heart. This unique action suggests a potential for nebivolol in improving hemodynamic parameters in heart failure patients (Rozec et al., 2009).

Protective Effects in Cerebral Ischemia/Reperfusion

Nebivolol showed protective effects against cerebral ischemia/reperfusion-induced oxidative damage and apoptosis. It prevented the decrease of total antioxidant capacity and nitric oxide levels, suggesting its neuroprotective role in cerebral conditions (Uzar et al., 2012).

Reduction of Left Ventricular Wall Thickness

In hypertensive patients, nebivolol significantly reduced left ventricular wall thickness, an effect not observed with other beta-blockers like metoprolol. This indicates its potential benefit in antihypertensive therapy (Kampus et al., 2011).

Pharmacological Profile and Clinical Evidence

Nebivolol's pharmacologic profile includes cardioselectivity mediated via β1 receptor blockade and nitric oxide-mediated vasodilation. It shows efficacy in lowering peripheral blood pressure with a low rate of side effects (Fongemie & Felix-Getzik, 2015).

Influence on Thrombocyte Aggregation

Nebivolol can correct thrombocyte aggregation capability in patients with arterial hypertension and metabolic syndrome, indicating its role in cardiovascular health beyond blood pressure management (Medvedev & Gromnatsiĭ, 2005).

Safety And Hazards

The safety data sheet for “(S,R,R,S)-Nebivolol” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it’s recommended to move to fresh air, rinse thoroughly with water, and consult a physician. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Propriétés

IUPAC Name |

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UBBRYJJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,R,R,S)-Nebivolol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)